Hematoporphyrin hydrochloride

Übersicht

Beschreibung

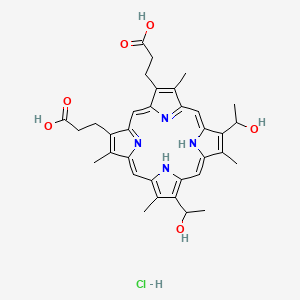

Hematoporphyrin hydrochloride is a useful research compound. Its molecular formula is C34H39ClN4O6 and its molecular weight is 635.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism and Efficacy

Hematoporphyrin hydrochloride is primarily known for its role as a photosensitizer in PDT, a non-invasive treatment modality for cancer. Upon exposure to light, HP generates reactive oxygen species (ROS) that induce cell death in tumor cells. Studies have shown that HP can selectively accumulate in malignant tissues, enhancing its effectiveness while minimizing damage to surrounding healthy tissues .

Case Studies

- A study demonstrated the successful use of HP in treating superficial tumors. Patients showed significant tumor reduction post-treatment, with minimal side effects reported .

- Another investigation involved the combination of HP with docetaxel prodrugs in nanoparticles, which improved drug circulation time and distribution in tumor sites, leading to enhanced anti-tumor effects .

Cancer Treatment

Tumor Localization and Imaging

HP's fluorescent properties allow for tumor localization and imaging during surgical procedures. The compound emits fluorescence at specific wavelengths, aiding surgeons in distinguishing between malignant and healthy tissues . This capability is crucial for achieving clear margins during tumor excision.

Research Findings

- High-performance liquid chromatography (HPLC) has been utilized to analyze HP derivatives, confirming their selective accumulation in cancerous tissues compared to normal tissues. This selectivity enhances the precision of PDT applications .

Neurological Applications

Psychiatric Disorders

HP has been explored as a treatment for psychotic depression. Historical reports indicated that patients receiving HP injections exhibited improvements in depressive symptoms . However, caution is warranted due to potential side effects such as neuritis associated with its use.

Antimicrobial Properties

Recent studies have highlighted HP's potential in antimicrobial applications. When combined with low-intensity ultrasound, HP demonstrated effectiveness against antibiotic-resistant bacteria like Staphylococcus aureus. This suggests a promising avenue for treating infections that are difficult to manage with conventional antibiotics .

Formulation Development

Topical Applications

A gel formulation containing HP dissolved in glycerin was evaluated for its efficacy in topical PDT. This formulation aimed to enhance the delivery and effectiveness of HP for treating localized skin cancers and other dermatological conditions .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy (PDT) | Uses HP as a photosensitizer to induce cell death in tumors | Significant tumor reduction with minimal side effects reported |

| Cancer Treatment | Tumor localization and imaging using HP's fluorescence | Selective accumulation confirmed through HPLC analysis |

| Neurological Applications | Treatment for psychotic depression | Improvements noted but potential side effects like neuritis |

| Antimicrobial Properties | Efficacy against antibiotic-resistant bacteria | Effective when combined with low-intensity ultrasound |

| Formulation Development | Topical gel formulations for localized treatment | Enhanced delivery and effectiveness for skin cancers |

Analyse Chemischer Reaktionen

Esterification Reactions with Chlorins

The most well-documented reaction involves the esterification of hematoporphyrin diacetate with chlorins (e.g., mesochlorin or bonellin) under alkaline conditions to form tumor-localizing derivatives. Key steps include:

-

Reaction Setup : Chlorin compounds are dissolved in an aqueous alkaline solution (e.g., 0.01–0.1 M NaOH) and rapidly stirred in a darkened vessel .

-

Hematoporphyrin Addition : Hematoporphyrin diacetate is added in a 1:1 stoichiometric ratio over 2–20 minutes, followed by a reaction period of 15–120 minutes .

-

Product Formation : The reaction produces ester-linked chlorin-hematoporphyrin derivatives (CHE), characterized by fluorescence emissions at 627 nm (porphyrin) and 647 nm (chlorin) upon excitation at 400 nm .

| Reaction Parameters | Details |

|---|---|

| Chlorin Source | Mesochlorin or bonellin |

| Alkaline Agent | NaOH (0.01–0.1 M) |

| Reaction Time | 15–120 minutes |

| Purification Method | Sephadex LH-20 chromatography |

Hydrolysis and pH Adjustment

Post-esterification, hydrolysis is performed using an alkaline solution (0.5N–1.0N NaOH) followed by pH adjustment to 4–6 using HCl. This step isolates the dimeric product, which is critical for tumor localization .

Polymerization for Nanoparticle Formation

Hematoporphyrin hydrochloride can be incorporated into poly(lactic acid) (PLLA) nanoparticles via ring-opening polymerization , as demonstrated in recent studies:

-

Synthesis : Hematoporphyrin-poly(lactic acid) (HP-PLLA) is prepared using ring-opening polymerization, with subsequent encapsulation of perfluoropentane (PFP) and salicylic acid .

-

Characterization : FTIR analysis confirms successful polymerization, showing C=O stretching vibrations at 1720 cm⁻¹ (carboxyl groups) and 1757 cm⁻¹ (PLLA carbonyl) .

| Analytical Technique | Key Observations |

|---|---|

| FTIR | C=O peaks at 1720 cm⁻¹ (carboxyl) and 1757 cm⁻¹ (PLLA) |

| ¹H-NMR | Signals corresponding to HP and PLLA moieties |

| DLS | Mean nanoparticle diameter and zeta potential |

HPLC Analysis

High-performance liquid chromatography (HPLC) is used to isolate and quantify reaction components:

-

Elution Profile :

Fluorescence Spectroscopy

Excitation at 400 nm yields fluorescence emissions at 627 nm (porphyrin) and 647 nm (chlorin), confirming the ester-linked structure of CHE derivatives .

Oxidation and Substitution Reactions

While not explicitly detailed in the provided sources, hematoporphyrin derivatives may undergo:

-

Oxidation : Potential formation of oxidized derivatives with altered photosensitivity.

-

Substitution : Replacement of functional groups to enhance therapeutic efficacy, though specific conditions are not described in the reviewed materials.

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOMKBSOIPKRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6033-50-7, 17471-45-3, 17696-69-4 | |

| Record name | Hematoporphyrin monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Haematoporphyrin dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.